

JTZ-951 (Enarodustat) in Chronic Kidney Disease Research: Application Notes and Protocols

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Compound of Interest

Compound Name: Jtz-951

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Introduction

JTZ-951, also known as Enarodustat, is an orally administered small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PH).[1][2] In the context of chronic kidney disease (CKD), **JTZ-951** has been primarily investigated for its efficacy in treating anemia, a common complication arising from diminished erythropoietin (EPO) production by the kidneys.[1] By inhibiting HIF-PH, **JTZ-951** stabilizes HIF- α , leading to the transcriptional activation of genes involved in erythropoiesis, including EPO, and improved iron metabolism.[1][2] Recent preclinical evidence also suggests a potential role for **JTZ-951** in mitigating renal fibrosis, a hallmark of progressive CKD.[2][3]

These application notes provide a comprehensive overview of the use of **JTZ-951** in CKD research, summarizing key quantitative data from clinical and preclinical studies, and detailing experimental protocols for its investigation.

Mechanism of Action: A Dual Role in Erythropoiesis and Fibrosis

JTZ-951's primary mechanism of action is the inhibition of HIF prolyl hydroxylase enzymes. Under normoxic conditions, these enzymes hydroxylate the alpha subunit of HIF (HIF- α),

targeting it for ubiquitination and proteasomal degradation. By inhibiting this process, **JTZ-951** allows HIF- α to accumulate, translocate to the nucleus, and dimerize with HIF- β . This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating their expression.

In the context of CKD, this leads to two significant outcomes:

- **Correction of Anemia:** Increased transcription of the EPO gene in the kidneys and liver, stimulating red blood cell production. It also improves iron utilization by downregulating hepcidin.[\[2\]](#)
- **Potential Anti-fibrotic Effects:** Preclinical studies suggest that **JTZ-951** can suppress the transformation of renal interstitial fibroblasts (RIFs) into profibrotic myofibroblasts. This is associated with the downregulation of key fibrotic factors, including Fibroblast Growth Factor 2 (FGF2), FGF7, and FGF18.[\[2\]](#)[\[3\]](#)

Data Presentation

Clinical Efficacy and Safety of JTZ-951 in Anemia of CKD

The following tables summarize the key findings from the Phase 3 SYMPHONY clinical trials, which evaluated the efficacy and safety of **JTZ-951** (Enarodustat) for the treatment of anemia in patients with CKD.

Table 1: Efficacy of **JTZ-951** in Non-Dialysis Dependent (NDD) CKD Patients (SYMPHONY-ND Study)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Parameter	JTZ-951 (Enarodustat)	Darbepoetin Alfa (DA)
Primary Endpoint		
Mean Hemoglobin (Hb) at weeks 20-24 (g/dL)	10.96	10.87
95% Confidence Interval (CI)	10.84 to 11.07	10.75 to 10.99
Difference in Mean Hb (JTZ-951 - DA)	0.09	-
95% CI for Difference	-0.07 to 0.26	-
Non-inferiority Margin	-0.75 g/dL	-
Iron Metabolism Markers		
Change in Hepcidin	Decreased	Increased
Change in Ferritin	Decreased	Increased
Change in Total Iron-Binding Capacity (TIBC)	Increased	Decreased

Table 2: Efficacy of **JTZ-951** in Hemodialysis (HD) CKD Patients (SYMPHONY-HD Study)[1][3][7][8]

Parameter	JTZ-951 (Enarodustat)	Darbepoetin Alfa (DA)
Primary Endpoint		
Mean Hemoglobin (Hb) at weeks 20-24 (g/dL)	10.73	10.85
95% Confidence Interval (CI)	10.56 to 10.91	10.72 to 10.98
Difference in Mean Hb (JTZ-951 - DA)	-0.12	-
95% CI for Difference	-0.33 to 0.10	-
Non-inferiority Margin	-1.0 g/dL	-
Iron Metabolism Markers		
Change in Hepcidin	Decreased	-
Change in Serum Iron	Increased	-
Change in Total Iron-Binding Capacity (TIBC)	Increased	-

Table 3: Common Adverse Events in Long-Term **JTZ-951** Treatment (52 Weeks)^{[9][10]}

Adverse Event	NDD-CKD Patients (SYMPHONY ND-Long)	HD-CKD Patients (SYMPHONY HD-Long)
Viral upper respiratory tract infection	25.8%	49.3%
Chronic kidney disease (as an AE)	8.3%	Not Reported in Top 3
Contusion	Not Reported in Top 3	16.9%
Diarrhea	Not Reported in Top 3	16.9%

Preclinical Anti-Fibrotic Effects of JTZ-951

The following table summarizes the key findings from an in vitro study investigating the anti-fibrotic potential of **JTZ-951**.

Table 4: In Vitro Anti-Fibrotic Effects of **JTZ-951** on Renal Interstitial Fibroblasts (RIFs)[2][3]

Parameter	Control (Vehicle)	JTZ-951
RIF to Myofibroblast Transformation		
α -Smooth Muscle Actin (α -SMA) expression	Upregulated	Suppressed
Fibrosis-Related Gene Expression		
FGF2 mRNA	Upregulated	Suppressed
FGF7 mRNA	Upregulated	Suppressed
FGF18 mRNA	Upregulated	Suppressed
HIF Pathway Activation		
HIF-2 α protein stabilization	Low	Stabilized
Hypoxia-inducible EPO expression	Lost upon transformation	Maintained

Experimental Protocols

Protocol 1: In Vitro Assessment of JTZ-951 on Renal Interstitial Fibroblast (RIF) Transformation

This protocol is based on the methodology to assess the direct effects of **JTZ-951** on the transformation of RIFs into pro-fibrotic myofibroblasts.[2][3]

1. Cell Culture and Induction of Transformation:

- Cell Line: Primary human renal interstitial fibroblasts.

- Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
- Procedure:
 - Culture RIFs to 70-80% confluency.
 - Induce myofibroblast transformation by culturing in a medium that promotes this change (e.g., standard culture conditions over several passages can induce spontaneous transformation, or TGF- β 1 at 10 ng/mL can be used to accelerate it).
 - Treat cells with **JTZ-951** (dissolved in DMSO, final concentrations ranging from 1 to 30 μ M) or vehicle (DMSO) for 48-72 hours.

2. Western Blotting for α -SMA and HIF-2 α :

- Procedure:
 - Lyse cells and quantify protein concentration using a BCA assay.
 - Separate 20-30 μ g of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
 - Block the membrane with 5% non-fat milk in TBST for 1 hour.
 - Incubate with primary antibodies against α -SMA and HIF-2 α overnight at 4°C.
 - Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
 - Detect chemiluminescence using an imaging system.

3. Real-Time PCR for Fibrosis-Related Genes:

- Procedure:
 - Isolate total RNA from treated cells using a suitable kit.
 - Synthesize cDNA using a reverse transcription kit.

- Perform real-time PCR using SYBR Green master mix and primers for FGF2, FGF7, FGF18, and a housekeeping gene (e.g., GAPDH).
- Analyze data using the $\Delta\Delta C_t$ method to determine relative gene expression.

4. Hypoxia-Inducible EPO Expression:

- Procedure:
 - Culture the transformed RIFs (with and without **JTZ-951** treatment) in a hypoxic chamber (1% O₂) for 24 hours.
 - Isolate RNA and perform real-time PCR for EPO mRNA as described above.

Protocol 2: Clinical Trial Design for Efficacy and Safety of JTZ-951 in Anemia of CKD (Adapted from SYMPHONY Studies)

This protocol outlines a general framework for a Phase 3, randomized, active-controlled trial.

1. Study Design:

- Design: Randomized, open-label (or double-blind), active-controlled, parallel-group study.
- Duration: 24-week treatment period followed by a long-term extension (e.g., 52 weeks).
- Population: Anemic patients with CKD (both NDD and HD populations in separate cohorts).
- Arms:
 - Experimental Arm: Oral **JTZ-951** once daily.
 - Active Comparator Arm: Subcutaneous or intravenous Darbepoetin Alfa (DA) at appropriate intervals (e.g., every 2 or 4 weeks for NDD, weekly for HD).

2. Intervention and Dose Adjustment:

- **JTZ-951:**

- Starting dose: 2-4 mg once daily.
- Dose adjustment: Titrate dose (e.g., in 1-2 mg increments/decrements) every 4 weeks to maintain Hemoglobin (Hb) levels within the target range (10.0-12.0 g/dL).
- Darbepoetin Alfa: Dose according to standard clinical practice and prescribing information to maintain Hb in the target range.

3. Endpoints:

- Primary Efficacy Endpoint: Mean Hb level during the evaluation period (e.g., weeks 20-24). The primary analysis would be to demonstrate non-inferiority of **JTZ-951** to DA.
- Secondary Efficacy Endpoints:
 - Proportion of patients maintaining Hb within the target range.
 - Changes in iron metabolism parameters (hepcidin, ferritin, TIBC, transferrin saturation).
- Safety Endpoint: Incidence and severity of adverse events (AEs) and serious adverse events (SAEs).

4. Assessments:

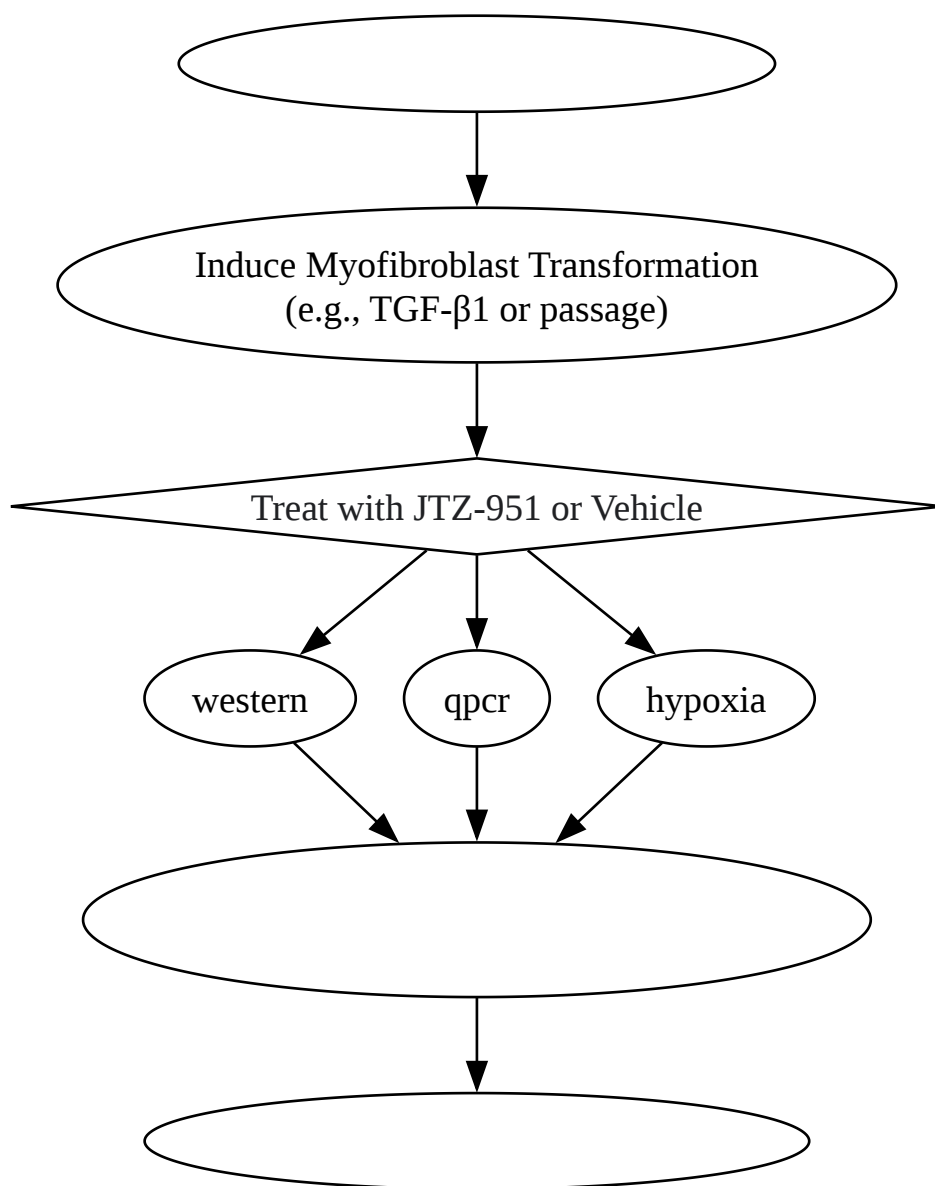
- Hb levels measured at regular intervals (e.g., every 2-4 weeks).
- Iron parameters measured at baseline and specified follow-up visits.
- AEs monitored throughout the study.

Visualizations

Signaling Pathways

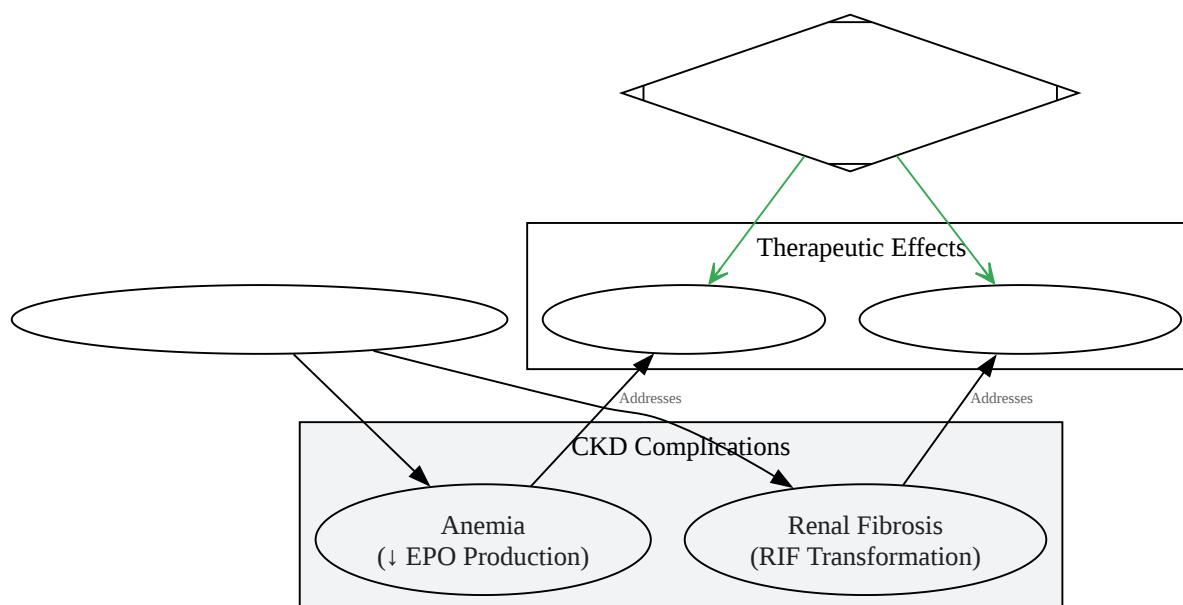
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Experimental Workflow



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Logical Relationships



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